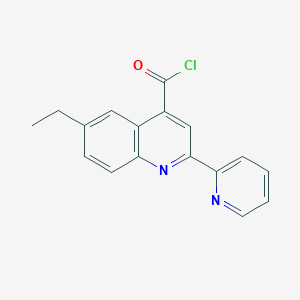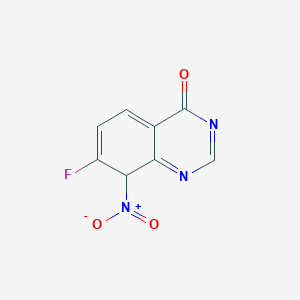
7-fluoro-8-nitro-8H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-8-nitro-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and nitro groups in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-8-nitro-8H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by nitration and fluorination reactions. One common method involves the use of 2-aminobenzamide and 4-fluorobenzaldehyde in the presence of a catalyst such as acetic acid, followed by nitration using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-8-nitro-8H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, appropriate solvents and catalysts.
Major Products Formed
Reduction: 7-fluoro-8-amino-8H-quinazolin-4-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-fluoro-8-nitro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tankyrases, by binding to their active sites and preventing their normal function . This inhibition can disrupt cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluquinconazole: A quinazolinone derivative with antifungal properties.
6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl: Another quinazolinone derivative with potential therapeutic applications.
Uniqueness
7-fluoro-8-nitro-8H-quinazolin-4-one is unique due to the presence of both fluorine and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinazolinone derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H4FN3O3 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
7-fluoro-8-nitro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3,7H |
InChI Key |
CDRIXQBFOJBWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C2=NC=NC(=O)C2=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



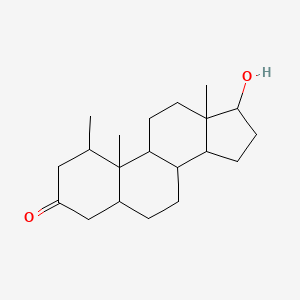
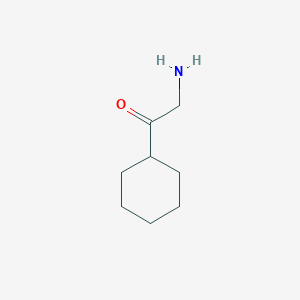
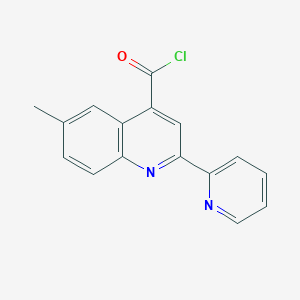
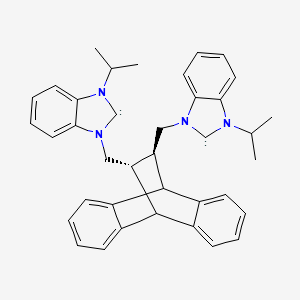
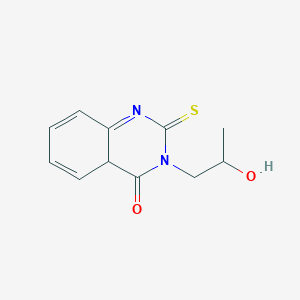
![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
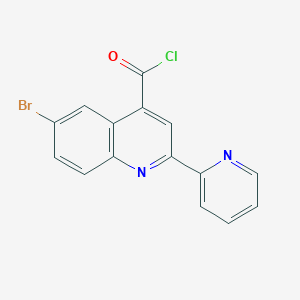
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
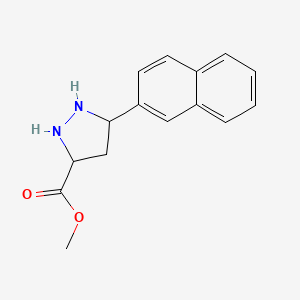


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
